Panose

Vue d'ensemble

Description

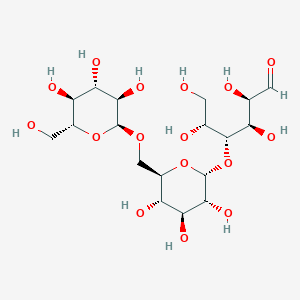

Le D-Panose est un trisaccharide composé de trois unités de glucose liées par des liaisons glycosidiques α-1,4 et α-1,6. Il s'agit d'un oligosaccharide légèrement sucré, connu pour son potentiel en tant que candidat prébiotique. Le D-Panose se trouve dans diverses sources naturelles, notamment le miel et le vin de riz chinois .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le D-Panose peut être synthétisé à partir du saccharose et du maltose par la réaction d'accepteur de dextransucrase. Ce processus enzymatique implique le transfert d'unités de glucose pour former la structure trisaccharidique .

Méthodes de production industrielle

La production à grande échelle de D-Panose peut être réalisée à l'aide de réacteurs enzymatiques. Ces réacteurs utilisent des enzymes spécifiques, telles que les hydrolases de pullulane, pour convertir des substrats tels que le saccharose et le maltose en D-Panose .

Analyse Des Réactions Chimiques

Types de réactions

Le D-Panose subit diverses réactions chimiques, notamment la glycosylation, l'oxydation et la réduction. Ces réactions sont fondamentales en chimie des glucides et aident à comprendre le comportement des oligosaccharides .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le D-Panose comprennent les nanoparticules d'oxyde de magnésium pour la spectrométrie de masse par désorption laser assistée par surface et temps de vol (SALDI-MS) et l'hydroxyde de sodium/acétate de sodium pour la chromatographie ionique .

Principaux produits formés

Les principaux produits formés à partir des réactions du D-Panose dépendent des conditions réactionnelles spécifiques. Par exemple, les réactions de glycosylation peuvent conduire à la formation de divers glycosides, tandis que les réactions d'oxydation peuvent produire différents dérivés oxydés .

Applications de la recherche scientifique

Le D-Panose a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme étalon analytique dans diverses techniques chromatographiques et spectrométriques.

Médecine : Étudié pour son rôle dans la modulation des réponses immunitaires et ses effets thérapeutiques potentiels.

Mécanisme d'action

Le mécanisme d'action du D-Panose implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que prébiotique, le D-Panose favorise la croissance des bactéries intestinales bénéfiques en servant de substrat à la fermentation. Ce processus conduit à la production d'acides gras à chaîne courte, qui présentent divers avantages pour la santé .

Applications De Recherche Scientifique

Prebiotic Potential

Panose has been investigated as a prebiotic candidate due to its ability to selectively promote the growth of beneficial gut bacteria. Research indicates that this compound exhibits bifidogenic properties, enhancing the proliferation of Bifidobacterium species while reducing populations of harmful bacteria such as Bacteroides .

Case Study: In Vitro Fermentation

In a study assessing the fermentation of this compound using a simulated colon model with mixed human fecal cultures, significant increases in butyrate and acetate production were observed. These metabolites are associated with various health benefits, including anti-inflammatory effects and improved gut health .

| Microbial Strain | Growth Response | Metabolite Production |

|---|---|---|

| Bifidobacterium lactis | Increased | Butyrate, Acetate |

| Bacteroides group | Decreased | - |

Inhibition of Glucan Synthesis

This compound has been shown to inhibit glucan synthesis in Streptococcus mutans, a bacterium implicated in dental caries. The presence of this compound interferes with the enzymatic activity of glucosyltransferases, which are responsible for synthesizing glucans from sucrose. This inhibition is beneficial in dental applications as it may reduce the adherence of bacteria to tooth surfaces .

Case Study: Enzymatic Activity

A study demonstrated that increasing concentrations of this compound led to a reduction in glucan synthesis while simultaneously enhancing the release of fructose from sucrose. This dual effect suggests that this compound not only inhibits harmful bacterial adhesion but also modifies metabolic pathways within these microorganisms .

Food Industry Applications

This compound is utilized in the food industry as a functional ingredient due to its potential prebiotic effects and ability to enhance texture and flavor profiles in various products. Its role as a substrate for enzyme assays makes it valuable for quality control and product development.

Production via Enzymatic Methods

Recent advancements have led to the discovery of cold-active neopullulanases capable of efficiently converting pullulan into this compound. This enzymatic process is advantageous for large-scale production due to its specificity and reduced environmental impact compared to chemical synthesis methods .

| Substrate | This compound Production (mg/mL) | Conversion Yield (w/w) |

|---|---|---|

| Pullulan (10 mg/mL) | 10.42 | 104.2% |

| Pullulan (40 mg/mL) | 40.33 | 100.8% |

| Pullulan (80 mg/mL) | 72.74 | 90.9% |

Biotechnological Applications

The enzymatic properties of this compound make it an attractive candidate for biotechnological applications, particularly in enzyme characterization and metabolic studies. It serves as an analytical standard for assessing the activity of starch-degrading enzymes like α-glucosidase and amyloglucosidase .

Future Research Directions

While current studies highlight this compound's prebiotic potential and its role in inhibiting glucan synthesis, further research is needed to explore its effects in vivo and its potential therapeutic applications in managing gut health and oral hygiene.

Mécanisme D'action

The mechanism of action of D-Panose involves its interaction with specific molecular targets and pathways. As a prebiotic, D-Panose promotes the growth of beneficial gut bacteria by serving as a substrate for fermentation. This process leads to the production of short-chain fatty acids, which have various health benefits .

Comparaison Avec Des Composés Similaires

Composés similaires

Isomaltose : Un autre oligosaccharide avec des liaisons glycosidiques similaires mais des propriétés structurelles différentes.

Maltotriose : Un trisaccharide composé de trois unités de glucose liées par des liaisons glycosidiques α-1,4.

Panose : L'anomère β du D-Panose, qui diffère par la configuration de la liaison glycosidique.

Unicité

Le D-Panose est unique en raison de ses liaisons glycosidiques spécifiques et de son potentiel en tant que prébiotique. Sa capacité à favoriser la croissance du microbiote intestinal bénéfique le distingue des autres oligosaccharides similaires .

Activité Biologique

Panose, a non-reducing oligosaccharide, is primarily derived from the enzymatic hydrolysis of pullulan by neopullulanase. Its biological activity has garnered attention due to its potential health benefits and applications in various fields, including food science and microbiology. This article delves into the biological activity of this compound, highlighting its effects on microbial growth, enzyme activity, and potential health implications.

Overview of this compound

- Chemical Structure : this compound is a tetrasaccharide composed of glucose units linked by α-1,6 and α-1,4 glycosidic bonds.

- Source : It is produced from pullulan through the action of neopullulanase enzymes, predominantly found in certain bacteria like Bacillus pseudofirmus.

1. Prebiotic Effects

This compound exhibits prebiotic properties by stimulating the growth of beneficial gut microorganisms. Studies have shown that it can enhance the proliferation of probiotics such as bifidobacteria and lactobacilli, which are crucial for maintaining gut health and preventing dysbiosis .

2. Inhibition of Pathogenic Bacteria

Research indicates that this compound can inhibit the synthesis of glucans by Streptococcus mutans, a primary pathogen associated with dental caries. The presence of this compound reduces the adherence of S. mutans to dental surfaces by inhibiting glucosyltransferases, which are responsible for glucan production from sucrose . This inhibition suggests a potential role for this compound in oral health management.

3. Enzymatic Activation

This compound not only inhibits glucan synthesis but also activates certain enzymes involved in oligosaccharide production. Increased concentrations of this compound have been shown to enhance the release of fructose from sucrose while promoting the production of larger oligosaccharides . This dual role highlights its significance in metabolic pathways involving carbohydrate metabolism.

Case Study 1: Prebiotic Potential

A study conducted on the effects of this compound on gut microbiota demonstrated significant increases in bifidobacteria populations when supplemented with this compound in a controlled environment. The findings suggest that this compound can serve as an effective prebiotic agent in dietary formulations aimed at improving gut health.

Case Study 2: Oral Health Implications

Another investigation focused on the impact of this compound on S. mutans adherence revealed that subjects consuming this compound-enriched products experienced lower levels of dental plaque compared to control groups. This study underscores this compound's potential as a functional ingredient in oral care products.

Research Findings

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLAHGAZPPEVDX-MQHGYYCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33401-87-5 | |

| Record name | Panose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB2AF4EE2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.